molecular formula C16H11ClN2O9S2 B13752953 C.I. Mordant Blue 13 CAS No. 1264367-70-5

C.I. Mordant Blue 13

Cat. No.: B13752953
CAS No.: 1264367-70-5
M. Wt: 474.9 g/mol
InChI Key: KBLPVLOHGYMDQP-UHFFFAOYSA-N
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Description

C.I. Mordant Blue 13: 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt , is a synthetic dye commonly used in various industrial applications. It is known for its vibrant blue color and is often utilized in textile dyeing and as a pH indicator .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C.I. Mordant Blue 13 involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt. The reaction typically occurs under acidic conditions with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with the naphthalene derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried to obtain the dye in its solid form .

Chemical Reactions Analysis

Types of Reactions: C.I. Mordant Blue 13 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

C.I. Mordant Blue 13 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of C.I. Mordant Blue 13 involves its ability to form complexes with metal ions, which enhances its binding to various substrates. The dye interacts with metal ions through coordination bonds, leading to the formation of stable complexes. This property is particularly useful in textile dyeing, where the dye forms strong bonds with the fabric fibers .

Comparison with Similar Compounds

Uniqueness: C.I. Mordant Blue 13 is unique due to its specific chemical structure, which provides distinct spectral properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in various industrial and research applications .

Properties

CAS No.

1264367-70-5

Molecular Formula

C16H11ClN2O9S2

Molecular Weight

474.9 g/mol

IUPAC Name

3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C16H11ClN2O9S2/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22/h1-6,20-22H,(H,23,24,25)(H,26,27,28)

InChI Key

KBLPVLOHGYMDQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O

Origin of Product

United States

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